An In-Depth Technical Guide to Dicyclopropyl Ketoxime (CAS: 1453-52-7) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Dicyclopropyl Ketoxime (CAS: 1453-52-7) for Researchers and Drug Development Professionals
Introduction
Dicyclopropyl ketoxime, identified by the CAS number 1453-52-7, is a notable organic compound featuring a central ketoxime functional group flanked by two cyclopropyl rings.[1][2][3] Its unique structural attributes, particularly the strained three-membered rings, impart distinct reactivity and conformational properties, making it a subject of interest in medicinal chemistry. This guide serves as a technical resource for researchers, offering insights into its synthesis, analytical characterization, and its application as a key building block in the development of pharmacologically active molecules, with a particular focus on its derivatives exhibiting beta-adrenergic blocking activity.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of Dicyclopropyl Ketoxime
| Property | Value | Source(s) |
| CAS Number | 1453-52-7 | [1][2][3] |
| Molecular Formula | C₇H₁₁NO | [2] |
| Molecular Weight | 125.17 g/mol | [2] |
| Melting Point | 67 °C | [1][3] |
| Boiling Point | 246.1 ± 7.0 °C (Predicted) | [1] |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 11.97 ± 0.11 (Predicted) | [1] |
| Synonyms | Dicyclopropylmethanone oxime, Cyclopropyl ketone oxime | [2][3] |
Safety and Handling
Synthesis of Dicyclopropyl Ketoxime
The synthesis of dicyclopropyl ketoxime can be achieved through the reaction of dicyclopropyl ketone with hydroxylamine. Two common methodologies are presented here: a classical solution-phase synthesis and a more contemporary mechanochemical approach.
Experimental Protocol 1: Classical Synthesis via Reflux
This method involves the reaction of dicyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base in an alcoholic solvent.[6]
Materials:
-
Dicyclopropyl ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve dicyclopropyl ketone (1.0 eq) in ethanol (10-20 mL per gram of ketone).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and potassium hydroxide (1.5 eq) in a minimal amount of water and ethanol.
-
Add the hydroxylamine/base solution to the stirred solution of dicyclopropyl ketone.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the dicyclopropyl ketoxime.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or petroleum ether.
Experimental Protocol 2: Mechanochemical Synthesis
This environmentally friendly approach minimizes solvent usage and can lead to shorter reaction times.[7]
Materials:
-
Dicyclopropyl ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH), crushed
-
Methanol
-
Mortar and pestle
Procedure:
-
In a mortar, grind dicyclopropyl ketone (1.0 mmol) and hydroxylamine hydrochloride (1.2-2.4 mmol) together with a pestle.[8]
-
Add crushed sodium hydroxide (1.2-2.4 mmol) to the mixture and continue grinding.[8]
-
Add a few drops of methanol (0.1-0.2 mL) and grind for an additional 2 minutes at room temperature.[8]
-
Allow the reaction mixture to stand for 5 minutes, then grind for another 2 minutes with the addition of a few more drops of methanol.[8]
-
Monitor the reaction by observing the disappearance of the starting material via TLC.
-
Upon completion, wash the crude mixture with water to remove inorganic salts.[8]
-
Air-dry the solid product. Further purification can be achieved by recrystallization if necessary.
Caption: General synthesis pathway for dicyclopropyl ketoxime.
Analytical Characterization
Accurate characterization of dicyclopropyl ketoxime is crucial for quality control and subsequent applications. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of dicyclopropyl ketoxime.[9]
Table 2: HPLC Method Parameters for Dicyclopropyl Ketoxime Analysis
| Parameter | Condition |
| Column | Newcrom R1 or equivalent C18 column |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid (for non-MS detection) or Formic Acid (for MS-compatible method) |
| Detection | UV at an appropriate wavelength (to be determined empirically, typically in the range of 210-230 nm for oximes) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
This method is scalable and can be adapted for preparative separation to isolate impurities.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like ketoximes.
Table 3: General GC-MS Parameters for Ketoxime Analysis
| Parameter | Condition |
| Column | A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-300 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
A complex multiplet in the upfield region (approx. 0.4-1.5 ppm) corresponding to the eight protons of the two cyclopropyl rings.
-
A downfield singlet or broad singlet for the hydroxyl proton of the oxime group (its chemical shift will be concentration and solvent dependent).
Expected ¹³C NMR Features:
-
Signals in the upfield region (approx. 5-20 ppm) for the CH₂ groups of the cyclopropyl rings.
-
A signal for the quaternary carbon of the C=N bond, expected to be in the range of 150-165 ppm.
-
A signal for the methine carbons of the cyclopropyl rings attached to the C=N group.
Application in Drug Discovery: Precursor to Beta-Adrenergic Blockers
A significant application of dicyclopropyl ketoxime is its use as a starting material for the synthesis of novel beta-adrenergic blocking agents.[15][16] These derivatives have shown potential as antagonists at β-adrenergic receptors, which are crucial targets in the management of cardiovascular diseases.
Synthesis of N-Aryl Dicyclopropyl Ketone Oxime Ethers
The synthesis of these potent beta-blockers involves the alkylation of dicyclopropyl ketoxime with a suitable N-aryl propanolamine derivative. While the full experimental details from the primary literature are not publicly available, a general synthetic route can be proposed based on established methods for the synthesis of similar aryloxypropanolamine beta-blockers.
Caption: General synthetic scheme for beta-blocker derivatives from dicyclopropyl ketoxime.
Mechanism of Action: Beta-Adrenergic Receptor Blockade
Derivatives of dicyclopropyl ketoxime act as antagonists at beta-adrenergic receptors, primarily the β₁ subtype found in cardiac tissue.[17] By blocking the binding of endogenous catecholamines like norepinephrine and epinephrine, these compounds inhibit the downstream signaling cascade that leads to increased heart rate and contractility.[17][18]
The canonical signaling pathway involves the activation of a Gs protein-coupled receptor, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[17][18] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in a physiological response. Beta-blockers competitively inhibit the initial step of this cascade.
Caption: Simplified beta-adrenergic signaling pathway and the mechanism of blockade.
Conclusion
Dicyclopropyl ketoxime is a valuable and versatile chemical entity with demonstrated utility in organic synthesis and medicinal chemistry. Its straightforward synthesis and unique structural features make it an attractive starting material for the development of novel compounds with therapeutic potential. The ability of its derivatives to function as beta-adrenergic blockers highlights its significance in the ongoing search for new cardiovascular drugs. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of dicyclopropyl ketoxime in their scientific endeavors.
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